(1H-Imidazol-2-ylmethyl)-isobutyl-amine
Description
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)5-9-6-8-10-3-4-11-8/h3-4,7,9H,5-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXCAKDNCGAAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=NC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-ylmethyl)-isobutyl-amine typically involves the reaction of imidazole derivatives with isobutylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with isobutylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1H-Imidazol-2-ylmethyl)-isobutyl-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block for Complex Molecules:
(1H-Imidazol-2-ylmethyl)-isobutyl-amine serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coordination with metal ions. It is often used to synthesize more complex imidazole derivatives, which have diverse applications in pharmaceuticals and materials science.
Reactivity and Stability:
The compound's reactivity is attributed to the imidazole ring, which can form stable complexes with transition metals. This property is utilized in the development of catalysts and ligands for various chemical transformations.
Biological Applications
Potential Therapeutic Properties:
In biological research, this compound has been investigated for its potential as a ligand in metal coordination complexes. These complexes are crucial for biochemical assays that study enzyme activities and other biological processes .
Antimicrobial and Anticancer Activities:
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria responsible for gastrointestinal infections. It has been shown to inhibit the growth of Helicobacter pylori, a significant cause of gastric ulcers, highlighting its potential as an antibacterial agent . Additionally, studies have explored its anticancer properties, particularly its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest .
Industrial Applications
Development of New Materials:
Industrially, this compound is employed in the formulation of new materials such as polymers and resins. Its ability to form stable metal complexes makes it a candidate for enhancing the properties of these materials, leading to improved performance in various applications.
Pharmaceutical Formulations:
The compound's stability and reactivity also contribute to its use in pharmaceutical formulations. It is being explored as a component in drug delivery systems where controlled release and targeted action are essential .
Data Tables
Case Studies
-
Antimicrobial Activity Study:
A study investigated the antibacterial effects of this compound derivatives against Helicobacter pylori. The results showed significant inhibition zones, indicating strong antibacterial activity against both metronidazole-sensitive and resistant strains . -
Cancer Cell Apoptosis Induction:
In vitro studies demonstrated that certain derivatives of this compound could induce apoptosis in HepG2 liver cancer cells. The mechanism involved cell cycle arrest and activation of apoptotic pathways, suggesting potential therapeutic applications in oncology . -
Material Science Application:
The incorporation of this compound into polymer matrices was explored to enhance mechanical strength and thermal stability. The resulting materials exhibited improved performance characteristics suitable for industrial applications .
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-ylmethyl)-isobutyl-amine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between “(1H-Imidazol-2-ylmethyl)-isobutyl-amine” and related imidazole derivatives are critical for understanding their applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Imidazole Derivatives
Key Observations:
Substituent Effects :
- Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., biphenyl , bromophenyl ) exhibit higher molecular weights and reduced solubility compared to aliphatic derivatives like the target compound. The isobutyl chain in the target compound balances lipophilicity and steric bulk, favoring passive diffusion across biological membranes.
- Halogenation : Fluorine (C₁₁H₁₂FN₃, ) and bromine (C₁₀H₁₀BrN₃, ) introduce electronegativity and polarizability, respectively, impacting receptor binding and metabolic stability.
Salt Forms :
- Sulfate () and dihydrochloride salts () enhance aqueous solubility, making them preferable for formulations. The target compound’s free base form may require prodrug strategies for optimal delivery.
Biological Applications: The cyclopropyl derivative () is used in agrochemicals due to its stability, while the biphenyl analog () may target aromatic enzyme pockets.
Molecular Weight Trends :
- Smaller derivatives (e.g., C₉H₁₅N₃, ) are advantageous for blood-brain barrier penetration, whereas heavier compounds (e.g., C₁₇H₁₆ClN₃, ) are suited for targeted therapies with prolonged half-lives.
Biological Activity
(1H-Imidazol-2-ylmethyl)-isobutyl-amine is a compound of increasing interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring structure allows for coordination with metal ions, which is crucial for the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their functions .
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antibacterial and antifungal activities. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The compound has also been studied for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in cell cycle arrest in the G1 phase and increased expression of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl-2 levels .
Enzyme Inhibition
One notable application of this compound is as an α-glucosidase inhibitor , which has implications for diabetes management. By inhibiting this enzyme, this compound can help regulate blood sugar levels and potentially aid in weight management .
Case Studies
Case Study 1: Anticancer Mechanism
A study investigated the effects of this compound on HepG2 liver cancer cells. The results showed significant apoptosis induction compared to control groups, suggesting its potential as a cancer therapeutic agent. Flow cytometry analysis revealed that treated cells exhibited increased DNA content in the G1 phase, indicating cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of various imidazole derivatives, including this compound. It was found to effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a new class of antibiotics .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |
| Anticancer | Induction of apoptosis | Upregulation of caspase pathways |
| Enzyme Inhibition | α-glucosidase inhibition | Competitive inhibition at the active site |
Research Findings
Recent literature highlights the versatility of this compound in various biological contexts:
- Antimicrobial Studies : Compounds derived from imidazole have been shown to possess broad-spectrum antimicrobial properties, with specific activity against resistant strains .
- Cancer Research : The compound's ability to induce apoptosis through specific molecular pathways positions it as a promising candidate for further development in oncology .
- Diabetes Management : Its role as an α-glucosidase inhibitor suggests potential applications in managing type II diabetes and related metabolic disorders .
Q & A
Q. What are the common synthetic routes for preparing (1H-Imidazol-2-ylmethyl)-isobutyl-amine?
The synthesis typically involves:
- Alkylation of imidazole derivatives : Reacting imidazole-2-carbaldehyde with isobutylamine via reductive amination using sodium borohydride (NaBH₄) in methanol at 60°C .
- Nucleophilic substitution : Substituting a halogenated intermediate (e.g., 2-chloromethyl-imidazole) with isobutylamine under basic conditions .
- Optimization strategies : Adjusting solvent polarity (e.g., methanol vs. THF) and reaction time to enhance yields. For example, NaBH₄-mediated reductions require anhydrous conditions to minimize side reactions .
Table 1: Representative Reaction Conditions
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Reductive amination | NaBH₄, MeOH, 60°C, overnight | 56% | |
| Nucleophilic substitution | K₂CO₃, DMF, 80°C, 12 h | ~50% |
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- NMR spectroscopy :
-
¹H/¹³C NMR : Identifies proton environments (e.g., imidazole ring protons at δ 6.8–7.2 ppm) and confirms amine functional groups .
-
2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the imidazole and isobutyl moieties .
- IR spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z 168.2) .
Table 2: Key Spectral Signatures
Technique Key Peaks/Features Reference ¹H NMR (DMSO-d6) δ 1.2 (d, 6H, -CH(CH₃)₂), δ 3.5 (s, 2H, -CH₂-) IR (KBr) 3320 cm⁻¹ (N-H), 1590 cm⁻¹ (C=N)
Advanced Research Questions
Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) :
- Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the imidazole ring shows high electron density, favoring electrophilic substitution .
- Benchmarked against experimental redox potentials (e.g., B3LYP/6-31G* level) .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Meta-analysis : Compare IC₅₀ values from diverse assays (e.g., enzyme inhibition vs. cell-based studies) to identify confounding variables (e.g., pH, temperature) .
- Structural analogs : Test derivatives like bis[1-methyl-imidazol-2-yl-methyl]amine to isolate the role of the isobutyl group in activity .
- Orthogonal assays : Validate receptor binding using SPR (surface plasmon resonance) alongside functional cAMP assays .
Q. How can synthetic yields be optimized while minimizing byproducts?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce imine intermediates .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Table 3: Byproduct Mitigation Strategies
| Byproduct | Mitigation Approach | Reference |
|---|---|---|
| Oxidized imidazole | Use inert atmosphere (N₂/Ar) | |
| Unreacted aldehyde | Add scavengers (e.g., polymer-supported amines) |
Methodological Guidance
Q. What protocols are recommended for stability testing under varying storage conditions?
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor purity via HPLC .
- Light sensitivity : Store in amber vials at -20°C; UV-Vis spectra (λmax ~260 nm) indicate photodegradation .
Q. How can retrosynthetic analysis aid in designing novel derivatives?
- AI-driven tools : Platforms using Reaxys/Pistachio databases propose routes via imidazole ring functionalization or side-chain modifications .
- One-step synthesis focus : Prioritize reactions with minimal steps (e.g., Ugi reaction for imidazole-amine hybrids) .
Data Contradiction Analysis
Q. Why might computational predictions of bioactivity conflict with experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
